molecular formula C10H12O3 B2939252 2-(3-Hydroxyphenyl)-2-methylpropanoic acid CAS No. 264879-13-2

2-(3-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B2939252
CAS No.: 264879-13-2
M. Wt: 180.203
InChI Key: GUZQNHDLUAULGY-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound characterized by a hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Mechanism of Action

Target of Action

The primary target of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid, also known as 3-phenylpropionic acid, is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against intestinal invasion by pathogens and exposure to food antigens and toxins .

Mode of Action

3-Phenylpropionic acid interacts with its target, the intestinal epithelial barrier, by activating the aryl hydrocarbon receptor (AhR) signaling . This activation facilitates the enhancement of the intestinal epithelial barrier function .

Biochemical Pathways

The compound is a metabolite derived from the gut microbiome . Specifically, it is produced by the bacterium Bacteroides fragilis . The production of 3-phenylpropionic acid involves ring-cleavage and demethylation of hesperidin .

Pharmacokinetics

It is known that the compound is a metabolite of dietary flavonoids, which are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by the gut microbiota .

Result of Action

The activation of AhR signaling by 3-phenylpropionic acid results in the enhancement of the intestinal epithelial barrier function . This enhancement reduces the selective permeability of the intestinal epithelium, thereby decreasing the translocation of pathogens, endotoxins, and inflammatory mediators .

Action Environment

The action of this compound is influenced by the gut microbiota, which metabolizes dietary flavonoids into the compound . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of a phenylpropanoic acid derivative. One common method includes the Friedel-Crafts acylation of benzene with propanoic acid derivatives, followed by selective hydroxylation of the aromatic ring. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and subsequent treatment with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of precursor compounds or biocatalytic processes using engineered microorganisms. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated phenylpropanoic acids.

Scientific Research Applications

2-(3-Hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylacetic acid: Shares a similar hydroxyphenyl structure but differs in the length and branching of the carbon chain.

    2-(4-Hydroxyphenyl)-2-methylpropanoic acid: Similar structure with the hydroxy group positioned at the para position on the phenyl ring.

    3-Hydroxy-2-aryl acrylate: Contains a similar hydroxyphenyl moiety but with an acrylate group instead of a propanoic acid.

Uniqueness

2-(3-Hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZQNHDLUAULGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264879-13-2
Record name 2-(3-hydroxyphenyl)-2-methylpropanoic acid
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